Benzenepropanoic acid, 2-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esprolol is a novel beta-adrenergic receptor antagonist primarily used for the study of exertional angina . It is known for its rapid onset, short time to peak effect, and relatively short duration of action after sublingual and oral administration . Esprolol is a potent compound that blocks beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and myocardial contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esprolol involves the reaction of a phenoxypropanolamine derivative with an appropriate beta-adrenergic blocking agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, Esprolol is produced through a series of chemical reactions that involve the use of high-purity reagents and solvents. The process includes steps such as esterification, hydrolysis, and purification to obtain the final product in its pure form .
Types of Reactions:
Oxidation: Esprolol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Esprolol into its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Esprolol, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Esprolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and to develop new beta-blockers.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential use in treating cardiovascular diseases, such as hypertension and angina.
Mechanism of Action
Esprolol exerts its effects by blocking beta-adrenergic receptors in the heart. This action leads to a decrease in the force and rate of heart contractions, thereby reducing myocardial oxygen demand and alleviating symptoms of angina . The compound prevents the action of naturally occurring substances like epinephrine and norepinephrine, which are responsible for increasing heart rate and contractility .
Comparison with Similar Compounds
Esmolol: Another beta-adrenergic blocker with a rapid onset and short duration of action.
Metoprolol: A selective beta-1 adrenergic receptor blocker used for treating hypertension and angina.
Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.
Uniqueness of Esprolol: Esprolol is unique due to its rapid onset and short duration of action, making it suitable for short-term use in acute settings. Its chemical structure, which includes an ester group, allows for rapid metabolism and clearance from the body .
Properties
CAS No. |
396654-09-4 |
---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3/t15-/m0/s1 |
InChI Key |
DMLSVZSUDBKLED-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O |
SMILES |
CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O |
Synonyms |
esprolol esprolol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.